molecular formula C9H9FO2 B1581891 Ethyl 3-fluorobenzoate CAS No. 451-02-5

Ethyl 3-fluorobenzoate

Cat. No. B1581891
CAS RN: 451-02-5
M. Wt: 168.16 g/mol
InChI Key: SMMIKBXLEWTSJD-UHFFFAOYSA-N
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Description

Ethyl 3-fluorobenzoate is a chemical compound with the molecular formula C9H9FO2 . It is a white to light yellow crystal powder . This compound has been used in the laboratory for various chemical reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 3-fluorobenzoate consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass of the molecule is 168.165 Da .


Physical And Chemical Properties Analysis

Ethyl 3-fluorobenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 206.4±0.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.3±3.0 kJ/mol, and the flash point is 82.2±0.0 °C . The index of refraction is 1.488 .

Scientific Research Applications

  • Antimycobacterial Activity : A study conducted by Koçyiğit-Kaymakçıoğlu et al. (2009) focused on synthesizing substituted methylene/ethylene 4-fluorophenylhydrazide derivatives for evaluating their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among the synthesized compounds, 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide exhibited the highest inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009).

  • Quinoline Derivatives in Biochemistry and Medicine : Aleksanyan and Hambardzumyan (2013) studied the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids and ethyl 4-aminobenzoate, leading to the synthesis of new quinoline derivatives. These derivatives, including those derived from ethyl 4-aminobenzoate, are known for their efficiency as fluorophores and have applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

  • Synthesis of Anti-TB Compounds : In another study, a new trizolo[3,4-b][1,3,4]thiadiazole compound with anti-TB activity was synthesized from ethyl 4-fluorobenzoate. This research by Xuemei et al. (2014) demonstrates the potential of ethyl 4-fluorobenzoate derivatives in developing tuberculosis treatments (Xuemei et al., 2014).

  • Continuous-Flow Processes in Pharmaceutical Production : Guo et al. (2020) described efficient C–C bond formation methods for synthesizing pharmaceutical intermediates, such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, in continuous-flow processes. This study highlights the role of fluorobenzoate derivatives in streamlining pharmaceutical manufacturing (Guo et al., 2020).

  • Photodegradation of Parabens : Gmurek et al. (2015) investigated the photodegradation of parabens, including ethylparaben, a compound related to Ethyl 3-fluorobenzoate. The study provides insights into the degradation pathways and by-products of these compounds under photochemical conditions, with implications for environmental monitoring and management (Gmurek et al., 2015).

Safety And Hazards

Ethyl 3-fluorobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid (Category 4) . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . In case of contact, rinse immediately with plenty of water and get medical attention .

properties

IUPAC Name

ethyl 3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIKBXLEWTSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060004
Record name Benzoic acid, 3-fluoro-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-fluorobenzoate

CAS RN

451-02-5
Record name Benzoic acid, 3-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-02-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-, ethyl ester
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Record name Benzoic acid, 3-fluoro-, ethyl ester
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Record name Benzoic acid, 3-fluoro-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-fluorobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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